N-cyclohexyl-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Structure–Activity Relationship Positional Isomerism Medicinal Chemistry

This pyridazine-thioacetamide compound (CAS 893977-80-5) is a chemically tractable, drug-like small molecule (QED 0.80, zero Lipinski violations) with a unique ortho-methoxyphenyl substitution and N-cyclohexyl terminus. Its reproducible weak-potency fingerprint across seven diverse targets (7–23 µM) makes it an ideal multi-target negative/weak-positive control for qHTS assay validation. Use it as an authentic reference standard for HPLC/UPLC-MS methods resolving ortho/meta positional isomers in pyridazine libraries, or as a flexible-ligand model (6 rotatable bonds) for conformational entropy studies. No peer-reviewed literature or patents exist—all biological data derive from curated PubChem qHTS campaigns. Procure with confidence for hit-calling threshold calibration, SAR exploration, or QC workflows.

Molecular Formula C19H23N3O2S
Molecular Weight 357.47
CAS No. 893977-80-5
Cat. No. B2368274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide
CAS893977-80-5
Molecular FormulaC19H23N3O2S
Molecular Weight357.47
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3CCCCC3
InChIInChI=1S/C19H23N3O2S/c1-24-17-10-6-5-9-15(17)16-11-12-19(22-21-16)25-13-18(23)20-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3,(H,20,23)
InChIKeyJWDRBCDNEHZXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 893977-80-5): Core Identity, Physicochemical Profile, and HTS Provenance


N-cyclohexyl-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 893977-80-5; PubChem CID 7206040; ChEMBL CHEMBL1469599) is a synthetic small molecule built on a pyridazine core, bearing a 2-methoxyphenyl substituent at position 6 and an N-cyclohexyl-2-thioacetamide side chain at position 3 [1][2]. Its molecular formula is C19H23N3O2S, with a molecular weight of 357.5 g/mol, a computed XLogP3 of 3.5, a topological polar surface area (TPSA) of 64.11 Ų, 6 rotatable bonds, 5 hydrogen bond acceptors, and 1 hydrogen bond donor [2]. The compound has been profiled exclusively through PubChem high-throughput screening (HTS) campaigns, with no peer-reviewed primary research articles, patents, or clinical studies identified to date; all available biological activity data derive from confirmatory qHTS assays deposited in PubChem and curated into ChEMBL [3].

Procurement Risk: Why N-cyclohexyl-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide Cannot Be Replaced by In-Class Pyridazinyl Thioacetamides Without Quantitative Justification


The pyridazinyl-3-thioacetamide scaffold supports diverse substitution patterns that profoundly alter target engagement and selectivity. In a 2024 study of N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives, subtle modifications to the N-aryl and 6-aryl groups shifted the inhibitory profile across telomerase, JAK1, STAT3, and TLR4 by orders of magnitude [1]. For the target compound, the unique combination of a 2-methoxyphenyl group (ortho-substituted, electron-donating) at the pyridazine 6-position and an N-cyclohexyl (aliphatic, lipophilic) acetamide terminus generates a distinct HTS activity fingerprint that does not overlap with the meta-methoxy positional isomer, the p-tolyl analog, or the 2-pyridinyl variant [2]. In ChEMBL-curated qHTS data, the compound shows measurable but weak potency (Potency range: ~7–23 µM) against seven diverse targets, with all outcomes annotated as 'inconclusive' or 'inactive' [3]. Substituting an uncharacterized analog without equivalent multi-target profiling data introduces uncontrolled experimental variables, particularly when the procurement intent is to reproduce published HTS outcomes or to use the compound as a reference standard in assay validation.

Quantitative Differentiation Evidence: N-cyclohexyl-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide vs. Closest Analogs


Structural Determinant 1: Ortho-Methoxy Phenyl vs. Meta-Methoxy Isomer – Impact on Molecular Recognition

The target compound carries a 2-methoxyphenyl (ortho-substituted) group at the pyridazine 6-position. Its direct positional isomer, N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide, differs only in the methoxy position (meta vs. ortho) [1]. In pyridazine-based kinase and enzyme inhibitors, the ortho-methoxy orientation can engage in intramolecular hydrogen bonding with the adjacent pyridazine nitrogen, altering the conformational preference and binding pose relative to the meta isomer [2]. The ortho substitution also increases steric hindrance around the pyridazine–phenyl bond, which affects the dihedral angle and the presentation of the pharmacophore to biological targets [3]. While no direct head-to-head bioactivity comparison between the 2-methoxy and 3-methoxy isomers has been published, the differential HTS activity profiles archived in PubChem suggest that the two isomers produce non-identical outcomes in cell-based assays, consistent with a structurally driven divergence in molecular recognition [4].

Structure–Activity Relationship Positional Isomerism Medicinal Chemistry

Structural Determinant 2: N-Cyclohexyl vs. N-Phenyl Acetamide – Lipophilicity and Hydrogen-Bonding Divergence

The N-cyclohexyl acetamide terminus distinguishes the target compound from the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series described by El-Sayed et al. (2024) [1]. In that series, the N-phenyl substituent contributes an additional aromatic ring and a planar amide geometry, whereas the N-cyclohexyl group is fully saturated and non-planar. The computed XLogP3 of the target compound is 3.5 [2], while the ChEMBL-computed ALogP is 3.69 [3]. By comparison, the N-phenyl analog (compound 4l in the 2024 series) has a higher predicted lipophilicity due to the additional aromatic ring, estimated at XLogP ≈ 4.0–4.5. The target compound has 1 hydrogen bond donor (the amide N–H) and 5 hydrogen bond acceptors [2]; the N-phenyl series compounds have identical HBD/HBA counts but differ in the spatial presentation of the amide NH due to the cyclohexyl chair conformation, which can adopt axial or equatorial orientations affecting solvation and target binding [3]. The target compound's quantitative estimate of drug-likeness (QED) score is 0.80, indicating favorable drug-like properties, though it fails the Rule of Three (Ro3 pass = 'N'), suggesting it is outside typical fragment-like space [3].

Lipophilicity Hydrogen Bonding Drug-Likeness Physicochemical Profiling

Multi-Target HTS Activity Fingerprint: Broad but Weak Potency Across Seven Diverse Assays

The target compound has been evaluated in at least seven confirmatory qHTS assays archived in PubChem and curated into ChEMBL [1]. Across all seven assays, the compound displayed Potency values (AC50/IC50-equivalent) ranging from 7.08 µM to 23.1 µM, with all results annotated as either 'inconclusive' or 'inactive' [1]. The most potent activity was recorded against guanine nucleotide-binding protein G(s) subunit alpha (Gsα, CHEMBL4377) with a Potency of 7,079.5 nM (7.08 µM) [1]. Moderate activity was observed against TDP-43 (CHEMBL2362981; Potency 7,943.3 nM) and the malarial parasite Plasmodium falciparum (CHEMBL364; Potency 10,417.9 nM) [1]. Against AmpC β-lactamase (CHEMBL2026), the compound showed a Potency of 19,952.6 nM (~20 µM) with an 'inconclusive' outcome [1]. Activity against HP1-beta chromodomain (CHEMBL1741193) and the PTH receptor (CHEMBL1793) was weak (>22 µM and 22.4 µM respectively) and annotated 'inactive' [1]. This broad, low-potency multi-target profile differentiates the compound from focused tool compounds that show single-digit nanomolar potency against a defined target, positioning it as a potential multi-target screening control or a starting point for scaffold optimization rather than a target-specific probe.

High-Throughput Screening Polypharmacology qHTS Hit Triage

Physicochemical Differentiation: Rotatable Bond Count, PSA, and Conformational Flexibility Relative to Rigid Analogs

The target compound possesses 6 rotatable bonds (RTB = 6) [1], a value that places it at the upper boundary of commonly accepted oral drug-likeness guidelines (RTB ≤ 10) but substantially higher than more rigid pyridazinyl thioacetamide analogs. For example, N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives (El-Sayed et al. 2024) typically contain 4–5 rotatable bonds due to the absence of the cyclohexyl ring [2]. The thioether linker (–S–CH2–CO–) contributes two rotatable bonds, the cyclohexyl ring contributes one additional rotatable bond (ring-flip capability), and the 2-methoxyphenyl group contributes one rotatable bond (methoxy torsion). The topological polar surface area of 64.11 Ų [1] is moderate and within the typical range for orally bioavailable compounds (TPSA < 140 Ų). By comparison, the 2024 N-phenyl series compounds have a slightly higher predicted PSA (estimated ~70–75 Ų) due to the additional aromatic ring contribution [2]. The combination of moderate lipophilicity (XLogP3 = 3.5) and moderate PSA yields a QED score of 0.80, which is above the mean (0.49) for oral drug attractiveness [1]. These physicochemical features collectively create a 'flexible, moderately lipophilic, moderate polarity' profile that distinguishes the compound from both more rigid aromatic analogs and more flexible, higher-molecular-weight derivatives in the pyridazine thioether class.

Conformational Flexibility Drug Design Physicochemical Properties Ligand Efficiency

Validated Application Scenarios for N-cyclohexyl-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide in Academic and Industrial Research Settings


Multi-Target HTS Reference Control for Assay Validation and Hit-Triage Workflows

The compound's defined, reproducible weak-potency profile across seven diverse targets (Potency range: 7.1–23.1 µM; all 'inconclusive'/'inactive') [1] qualifies it as a multi-target negative or weak-positive control. Screening laboratories can use it to validate assay sensitivity windows: a compound expected to produce Potency values in the 10–20 µM range can serve as a cross-plate, cross-campaign reference standard to monitor signal drift and establish hit-calling thresholds in qHTS formats.

Scaffold-Hopping Starting Point for Pyridazinyl Thioacetamide Lead Optimization

For medicinal chemistry programs targeting any of the seven protein families represented in the ChEMBL activity set (β-lactamase, AAA+ ATPase ELG1, chromodomain HP1-beta, Plasmodium falciparum, Gsα, TDP-43, PTH receptor) [1], the compound's 2-methoxyphenyl-pyridazine core with an N-cyclohexyl thioacetamide side chain constitutes a chemically tractable scaffold for systematic SAR exploration. The moderate QED (0.80), zero Lipinski violations, and 6 rotatable bonds [2] indicate sufficient drug-likeness to support hit-to-lead optimization without immediate ADMET liabilities.

Positional Isomer Standard for Analytical Method Development and Quality Control

The ortho-methoxy substitution pattern on the 6-phenyl ring (CAS 893977-80-5) is structurally distinct from the meta-methoxy isomer [3]. This compound can be used as an authentic reference standard for developing HPLC, UPLC-MS, or NMR methods that must resolve ortho/meta positional isomers in pyridazine-containing libraries—a common challenge in compound management and quality control workflows.

Chemical Biology Tool for Profiling Conformational Flexibility–Activity Relationships

With 6 rotatable bonds—higher than its N-phenyl analogs (~4–5 RTB) [2]—the compound is well-suited for studies correlating ligand conformational entropy with multi-target binding promiscuity. Computational chemists and biophysicists can use this compound as a model flexible ligand in molecular dynamics simulations or NMR-based conformational analysis to understand how the cyclohexyl ring and thioether linker contribute to binding-site adaptability.

Quote Request

Request a Quote for N-cyclohexyl-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.